

Application Notes and Protocols for the Synthesis of Belfosdil

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Compound of Interest

Compound Name: *Belfosdil*

Cat. No.: *B1667917*

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Introduction

Belfosdil is an antihypertensive agent that functions as a calcium channel blocker.^[1] Its chemical name is phosphonic acid, (2-(2-phenoxyethyl)-1,3-propanediyl)bis-, tetrabutyl ester, with the CAS Number 103486-79-9. These application notes provide a detailed protocol for the synthesis of **Belfosdil** for research applications, along with a description of its mechanism of action and relevant signaling pathways.

Chemical Information

| Characteristic | Value |
|-------------------|--|
| IUPAC Name | [4-dibutoxyphosphoryl-3-(dibutoxyphosphorylmethyl)butoxy]benzene |
| Molecular Formula | C ₂₇ H ₅₀ O ₇ P ₂ |
| Molecular Weight | 548.64 g/mol |
| CAS Number | 103486-79-9 |

Experimental Protocol: Synthesis of Belfosdil

The synthesis of **Belfosdil** can be achieved through the reaction of 2-(2-phenoxyethyl)-1,3-propanediol with dibutyl phosphite. While a specific, detailed protocol from a peer-reviewed publication is not readily available in the public domain, the following procedure is a representative method based on general principles of phosphonate ester synthesis, such as the Michaelis-Becker reaction.

Materials:

- 2-(2-phenoxyethyl)-1,3-propanediol
- Dibutyl phosphite
- A suitable catalyst (e.g., a non-nucleophilic base like sodium hydride or a Lewis acid)
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Reagents for workup and purification (e.g., saturated ammonium chloride solution, brine, magnesium sulfate, and solvents for chromatography)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-phenoxyethyl)-1,3-propanediol (1 equivalent).
- **Solvent Addition:** Add anhydrous THF or DMF to dissolve the diol.
- **Addition of Base/Catalyst:** Under a nitrogen atmosphere, add the catalyst (e.g., sodium hydride, 2.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes.
- **Addition of Phosphite:** Slowly add dibutyl phosphite (2.2 equivalents) to the reaction mixture at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (or an elevated temperature suitable for the chosen solvent) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

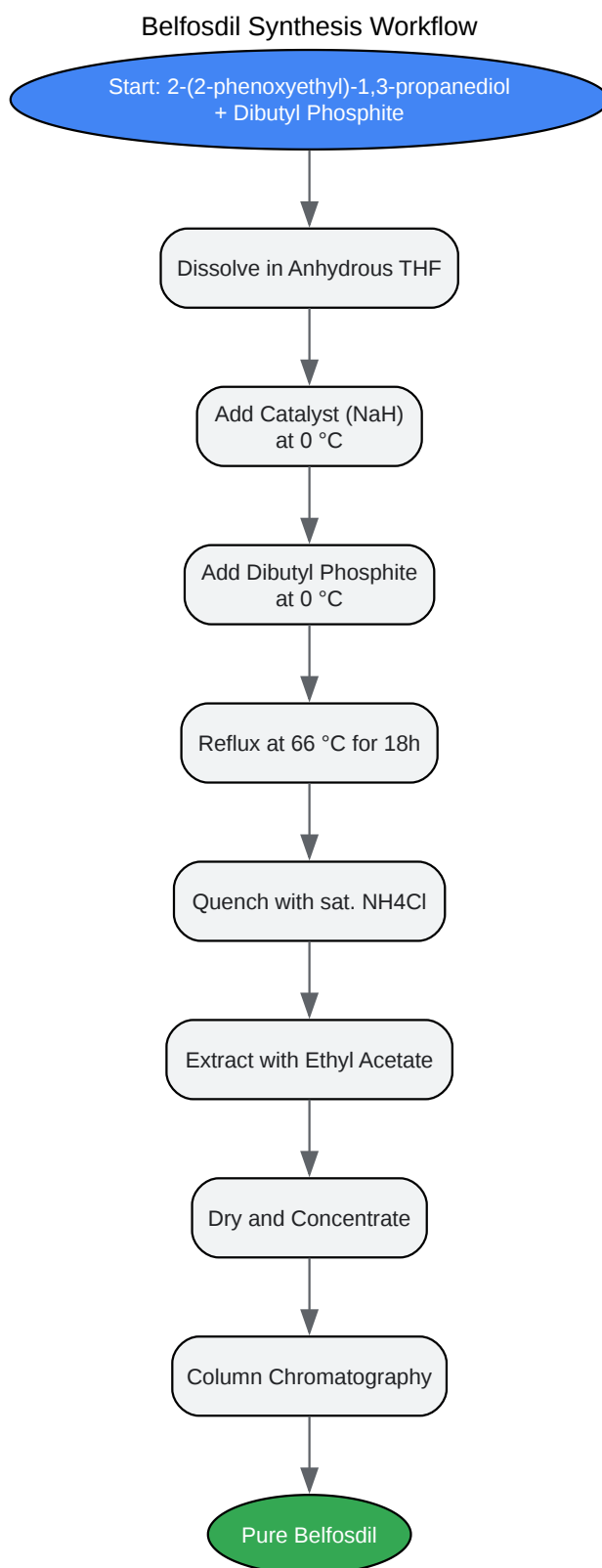
- **Quenching:** After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent. Wash the organic layer with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure **Belfosdil**.
- **Characterization:** Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data (Representative):

| Parameter | Value |
|------------------------------|------------------------------------|
| Starting Material | 2-(2-phenoxyethyl)-1,3-propanediol |
| Reagent | Dibutyl phosphite |
| Molar Ratio (Diol:Phosphite) | 1 : 2.2 |
| Solvent | Anhydrous THF |
| Catalyst | Sodium Hydride |
| Reaction Temperature | Reflux (~66 °C) |
| Reaction Time | 18 hours |
| Theoretical Yield | Varies based on scale |
| Expected Purity | >95% after chromatography |

Visualizations

Synthesis Workflow



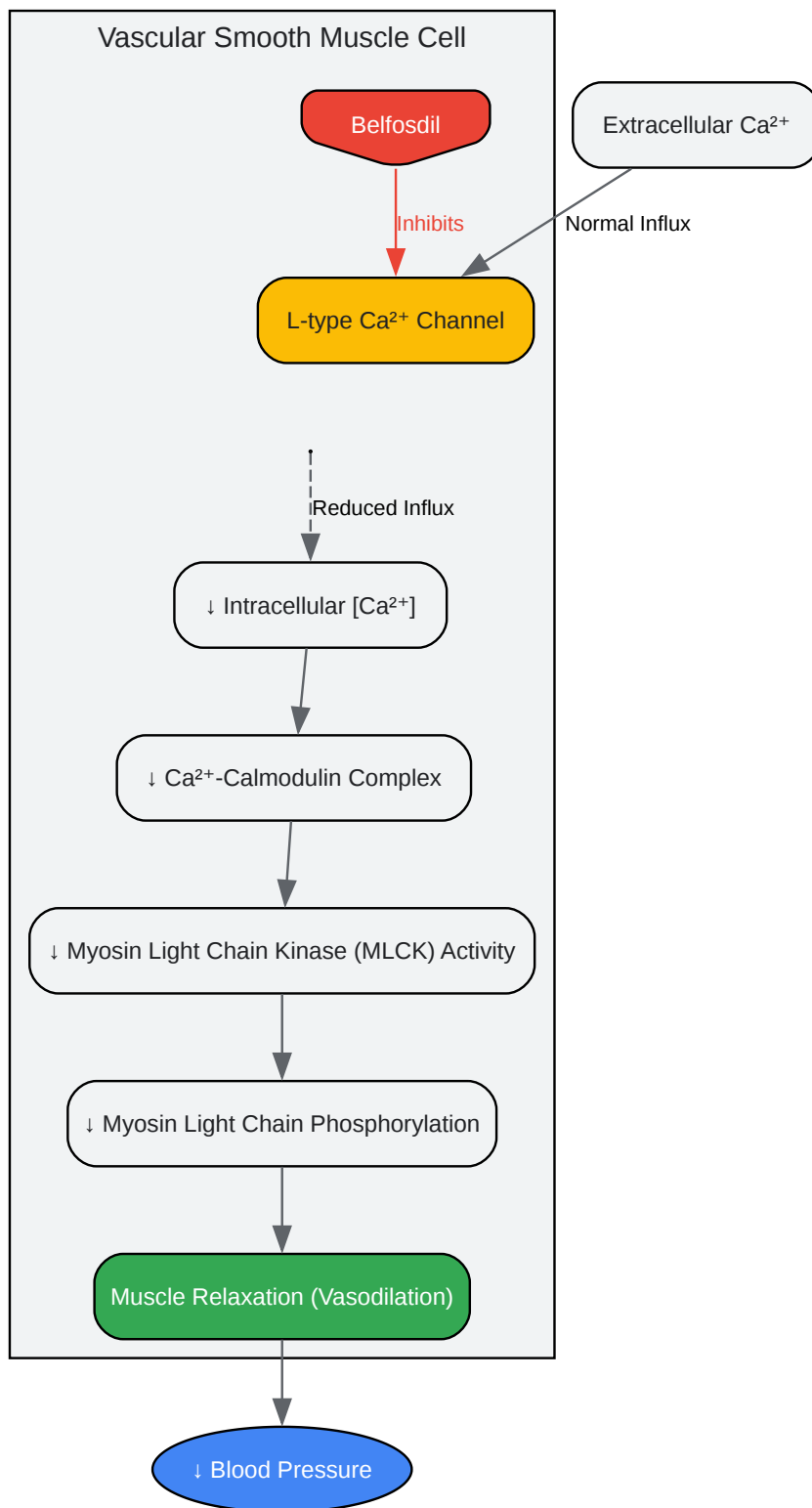
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Caption: A flowchart illustrating the key steps in the synthesis of **Belfosdil**.

Mechanism of Action: Signaling Pathway

Belfosdil functions as an L-type calcium channel blocker. By inhibiting these channels in vascular smooth muscle cells, it prevents the influx of calcium ions (Ca^{2+}), which is a critical step in muscle contraction. The reduced intracellular Ca^{2+} concentration leads to muscle relaxation and vasodilation, resulting in lower blood pressure.

Belfosdil Signaling Pathway in Vascular Smooth Muscle

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Caption: Signaling pathway of **Belfosdil** as an L-type calcium channel blocker.

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References

- 1. Inhibitors | CymitQuimica [cymitquimica.com]
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